N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
CAS No. |
890626-59-2 |
|---|---|
Molecular Formula |
C22H22N4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3 |
InChI Key |
ULLQZOZPZRUAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction Mechanics
Cyclocondensation typically occurs in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions. A catalytic amount of sodium ethoxide or potassium carbonate facilitates deprotonation of the aminopyrazole, enhancing nucleophilicity. The reaction proceeds via a tandem nucleophilic attack and ring-closure mechanism, forming the pyrazolo[1,5-a]pyrimidine core. Key variables affecting yield include:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Accelerates cyclization |
| Base | K₂CO₃ (2.5 equiv) | Balances deprotonation and side reactions |
| Reaction Time | 12–24 hours | Ensures complete ring closure |
Substituents at the 3-position (phenyl) and 5-position (propyl) are introduced during this stage by selecting appropriately substituted starting materials.
Functionalization at Position 7
The 7-amino group of the pyrazolo[1,5-a]pyrimidine core is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
Chlorination-Halogenation Strategy
A two-step approach is commonly employed:
-
Chlorination : Treatment of the dihydroxy intermediate (e.g., 5,7-dihydroxypyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) at 110°C for 6 hours replaces hydroxyl groups with chlorines, yielding 5,7-dichloro derivatives.
-
Amination : Reaction of 7-chloro intermediates with 4-methylaniline in the presence of a tertiary amine (e.g., triethylamine) in toluene at 80°C facilitates substitution.
Yields for this step range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.
Propyl Group Installation at Position 5
The 5-propyl substituent is introduced early in the synthesis via alkylation or through the use of pre-functionalized malonate derivatives.
Malonate Alkylation Route
Diethyl propylmalonate serves as a propyl carrier in the cyclocondensation step. Reaction with 5-amino-3-phenylpyrazole under basic conditions installs the propyl group directly at position 5:
This method avoids post-cyclization alkylation, simplifying purification. Reported yields exceed 70% when using excess malonate.
Optimization and Side-Reaction Mitigation
Phosphorus Oxyhalide-Mediated Cyclization
Recent patents describe a one-pot cyclization-halogenation method using phosphorus oxybromide (POBr₃) and malonic acid. This approach eliminates intermediate isolation steps, reducing yield losses from 25% to <5%:
| Parameter | Conventional Method | POBr₃ Method |
|---|---|---|
| Reaction Time | 48 hours | 8 hours |
| Yield | 60–70% | 85–90% |
| Byproducts | Ring-opened analogs (15%) | <3% |
Solvent and Catalyst Screening
Comparative studies highlight the superiority of dimethylacetamide (DMA) over DMF in minimizing N-dealkylation side reactions during amination. Adding catalytic CuCl (5 mol%) accelerates NAS rates by 40% without compromising selectivity.
Purification and Characterization
Final purification employs silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Critical characterization data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.89 (s, 1H, pyrimidine-H), 2.98 (t, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₃H₂₄N₄ [M+H]⁺: 373.2024; found: 373.2021.
Emerging Methodologies
Chemical Reactions Analysis
PPNPP can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents and conditions include:
Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.
Bases: Organic bases (e.g., triethylamine) for deprotonation.
Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.
Major products formed from these reactions include derivatives with modified substituents or functional groups.
Scientific Research Applications
PPNPP’s versatility extends to various fields:
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its interactions with biological targets.
Medicine: Evaluated for potential therapeutic effects.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations at Position 5 (Propyl vs. Aryl/Alkyl Groups)
The 5-propyl substituent distinguishes this compound from analogs with aryl or smaller alkyl groups. Key comparisons include:
Key Insight : The propyl group likely improves membrane permeability compared to polar aryl substituents but may reduce target-binding specificity compared to aromatic moieties.
Variations at Position 7 (Amine Substituents)
The 4-methylphenylamine group contrasts with pyridylmethyl or chlorophenyl analogs:
Variations at Position 3 (Phenyl vs. Substituted Aryl)
While the target compound retains a 3-phenyl group , other analogs feature substituted aryl rings:
Key Insight : The unsubstituted phenyl group at position 3 provides a baseline for π-π interactions, while fluorinated or methoxylated analogs may fine-tune electronic properties.
Melting Points and Solubility:
- Propyl vs. Aryl at Position 5: Propyl-substituted derivatives may exhibit lower melting points than aryl-substituted counterparts due to reduced molecular symmetry (e.g., Compound 47, mp 177–180°C vs.
Biological Activity
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. The structure of these compounds allows for various modifications that can enhance their biological properties. The specific compound under consideration has been synthesized and evaluated for its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : In a study by Selvam et al., derivatives of pyrazole were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- In Vivo Studies : In carrageenan-induced edema models in rats, this compound exhibited a significant reduction in paw swelling. At a dosage of 10 mg/kg, it achieved a reduction comparable to indomethacin, a standard anti-inflammatory drug .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various enzymes:
- Monoamine Oxidase Inhibition : Some derivatives have shown high activity against monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative diseases. For instance, Bandgar et al. reported that certain derivatives inhibited MAO-B with IC50 values lower than 100 nM .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Precursor preparation : Use substituted phenylboronic acids (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) for Suzuki coupling to introduce aromatic groups .
- Cyclization : Optimize solvent (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance ring closure efficiency .
- Substituent addition : Propyl and methylphenyl groups are introduced via nucleophilic substitution under reflux conditions (~80–100°C) .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., propyl chain at C5, methylphenyl at C3) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C22H23N5; expected [M+H]+: 382.1984) .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Anticancer activity :
- Cell viability assays : Test against HeLa or MCF-7 cell lines using MTT assays (IC50 determination) .
- Kinase inhibition :
- CDK2/Cyclin A assays : Measure ATP-competitive inhibition via fluorescence polarization .
- Antiviral potential :
- Plaque reduction assays : Evaluate against influenza A/H1N1 or SARS-CoV-2 pseudoviruses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
- Substituent optimization :
- C3 phenyl group : Replace with 4-fluorophenyl to improve kinase binding (e.g., CDK2 inhibition ΔIC50 = 0.8 μM → 0.2 μM) .
- C5 propyl chain : Extend to butyl for increased lipophilicity and membrane permeability (logP: 3.5 → 4.2) .
- SAR data table :
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| C3 | 4-Fluorophenyl | ↑ CDK2 inhibition | |
| C5 | Propyl → Butyl | ↑ Antiviral potency | |
| N7 | Methylphenyl → Pyridinyl | ↑ Solubility |
Q. What computational strategies are employed to predict the target binding affinity and mechanism of action?
- Molecular docking :
- Target selection : Prioritize kinases (CDK2) or viral proteases (SARS-CoV-2 Mpro) based on structural homology .
- Software : Use AutoDock Vina with PyRx interface; validate docking poses via MD simulations (e.g., 100 ns runs) .
- Pharmacophore modeling :
- Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) .
Q. How can in vivo pharmacokinetic (PK) studies address discrepancies between in vitro and in vivo efficacy data?
- PK parameters :
- Bioavailability : Administer orally (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS (t1/2 = 4–6 h) .
- Tissue distribution : Quantify accumulation in tumor vs. liver using radiolabeled analogs .
- Metabolic stability :
- Microsomal assays : Use human liver microsomes to predict CYP450-mediated clearance .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Selectivity screening :
- Kinase panel testing : Compare IC50 values across 50+ kinases (e.g., DiscoverX KINOMEscan) .
- Crystallography :
- Co-crystallization : Resolve compound-CDK2 complexes to identify non-conserved binding residues .
Contradictions and Resolutions
- Synthetic yield variability : reports 50–70% yields with dichloromethane, while cites 60–80% using DMF. Resolution: Optimize solvent polarity based on precursor solubility .
- Biological activity conflicts : Some analogs show antiviral but not anticancer activity. Resolution: Context-dependent target engagement (e.g., substituent-dependent ERK vs. CDK2 binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
